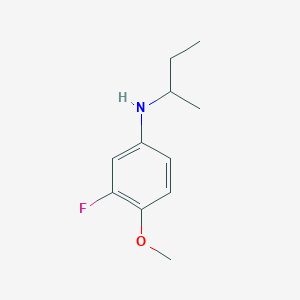

n-(Sec-butyl)-3-fluoro-4-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n-(Sec-butyl)-3-fluoro-4-methoxyaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group attached to the nitrogen atom, a fluorine atom at the third position, and a methoxy group at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-fluoro-4-methoxyaniline typically involves the following steps:

Nitration: The starting material, 3-fluoro-4-methoxyaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The resulting amine is alkylated with sec-butyl halide (e.g., sec-butyl bromide) in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(Sec-butyl)-3-fluoro-4-methoxyaniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Various amine derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry:

- Utilized in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which n-(Sec-butyl)-3-fluoro-4-methoxyaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and methoxy groups can influence its binding affinity and specificity to molecular targets, leading to desired biological effects.

Comparison with Similar Compounds

n-(Sec-butyl)-3-fluoroaniline: Lacks the methoxy group, which may result in different reactivity and applications.

n-(Sec-butyl)-4-methoxyaniline: Lacks the fluorine atom, which can affect its chemical and biological properties.

n-(Sec-butyl)-3-chloro-4-methoxyaniline:

Uniqueness: n-(Sec-butyl)-3-fluoro-4-methoxyaniline is unique due to the specific combination of substituents on the benzene ring, which can confer distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its stability and binding interactions in various applications.

Biological Activity

N-(Sec-butyl)-3-fluoro-4-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a methoxy group and a fluoro group attached to an aniline base. The sec-butyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. This compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications.

Research indicates that this compound acts primarily as an inhibitor of anaplastic lymphoma kinase (ALK), a critical target in various cancers. In vitro studies have demonstrated that this compound can inhibit ALK enzymatic activity with varying potency, suggesting its potential as a therapeutic agent in cancer treatment .

Interaction with Biological Targets

The presence of the sec-butyl group and fluorine atom in the compound significantly influences its binding affinity and selectivity towards ALK. Modifications to the nitrogen atom can alter these interactions, enhancing the compound's efficacy. The fluorine atom increases electron density, which can enhance molecular interactions with biological receptors .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation. For example, studies have reported IC50 values ranging from 22.5 μM to over 100 μM depending on structural modifications and experimental conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique characteristics of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Fluoro-4-methoxyaniline | Lacks sec-butyl group | Simpler structure; used in various syntheses |

| N-(tert-butyl)-3-fluoro-4-methoxyaniline | Contains tert-butyl instead of sec-butyl | Different steric properties affecting reactivity |

| 4-Methoxy-3-fluoroaniline | No alkyl substitution on nitrogen | More polar; different biological activity profile |

| N,N-Diethyl-3-fluoro-4-methoxyaniline | Diethyl substitution on nitrogen | Increased lipophilicity; potential for different pharmacokinetics |

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the sec-butyl substitution in enhancing lipophilicity and enzyme inhibition .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Inhibition of ALK in Cancer Models : A study demonstrated that this compound effectively inhibited ALK phosphorylation in KARPAS-299 xenograft models, showcasing its potential as an anti-cancer agent .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using Cell Counting Kit-8 assays, confirming its ability to induce apoptosis in a dose-dependent manner .

- Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that modifications to the compound could enhance its stability and solubility, factors critical for drug development .

Properties

Molecular Formula |

C11H16FNO |

|---|---|

Molecular Weight |

197.25 g/mol |

IUPAC Name |

N-butan-2-yl-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C11H16FNO/c1-4-8(2)13-9-5-6-11(14-3)10(12)7-9/h5-8,13H,4H2,1-3H3 |

InChI Key |

UQEMPXDBADWXIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=CC(=C(C=C1)OC)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.